molecular formula C25H27N3O5 B2729155 (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide CAS No. 1251711-30-4

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

Cat. No.: B2729155
CAS No.: 1251711-30-4
M. Wt: 449.507
InChI Key: COMJLDAJMMTBTK-QXMHVHEDSA-N
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Description

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide is a complex organic compound that features a quinoline moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline derivative, followed by the introduction of the butanamide chain and the acrylamido group. The final step involves the addition of the trimethoxyphenyl group under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with various biological targets.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the acrylamido group can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(quinolin-8-yl)-4-(3-(3,4-dimethoxyphenyl)acrylamido)butanamide
  • (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)pentanamide

Uniqueness

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide is unique due to the presence of the trimethoxyphenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMJLDAJMMTBTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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